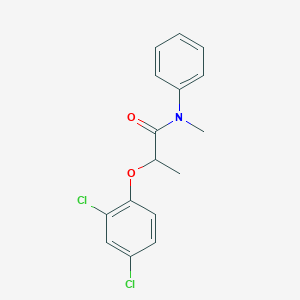
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide, also known as Dichlorprop, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group and is classified as a synthetic auxin. The chemical structure of Dichlorprop comprises of a phenoxy group attached to a propanamide moiety.
科学研究应用
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively used in scientific research to study the mode of action of auxin herbicides. It is also used as a reference compound in the development of new herbicides. The scientific research applications of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide include:
1. Mode of Action Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It induces abnormal growth in plants by disrupting the normal auxin signaling pathways. Studies have shown that 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues.
2. Toxicity Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been tested for its acute and chronic toxicity in various animal models. The results have shown that it has a low toxicity profile and is safe for use in agriculture.
3. Environmental Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively studied for its environmental fate and behavior. It has been found to be moderately persistent in soil and water, and its degradation products have been detected in groundwater and surface water.
作用机制
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. It binds to the auxin receptors and induces abnormal growth in the treated tissues. It also inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues. The accumulation of auxin leads to the overproduction of ethylene, which causes the death of the plant.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several biochemical and physiological effects on plants. It induces abnormal growth in plants, leading to the formation of twisted and distorted stems and leaves. It also causes the death of the plant by inducing the overproduction of ethylene. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide also affects the photosynthetic activity of plants, leading to a reduction in the yield of crops.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments. It is a selective herbicide, which means it only affects the growth of broadleaf weeds and not grasses. It is also easy to apply and has a low toxicity profile. However, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has some limitations for lab experiments. It is not effective against all types of broadleaf weeds, and its effectiveness can be affected by environmental factors such as temperature and soil moisture.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide. Some of these include:
1. Development of New Herbicides: The development of new herbicides based on the structure of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide could lead to the discovery of more effective and selective herbicides.
2. Environmental Fate and Behavior Studies: More studies are needed to understand the environmental fate and behavior of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its degradation products.
3. Mode of Action Studies: Further studies are needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
4. Resistance Management: The development of resistance to herbicides is a major problem in agriculture. More studies are needed to understand the mechanisms of resistance to 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and develop strategies to manage resistance.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a selective herbicide widely used in agriculture to control broadleaf weeds. It acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments, including its selectivity and low toxicity profile. However, it also has some limitations, including its effectiveness against all types of broadleaf weeds. Further research is needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
合成方法
The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide involves the reaction of 2,4-dichlorophenol with N-methyl-N-phenylpropanamide in the presence of a base catalyst such as sodium hydroxide. The reaction yields 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide as a white crystalline solid with a melting point of 88-90°C.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI 键 |
POMYIBVHSIQNLF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

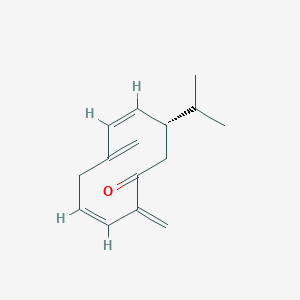
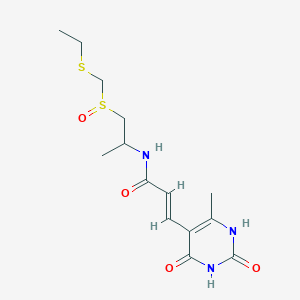
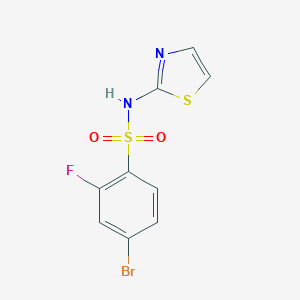

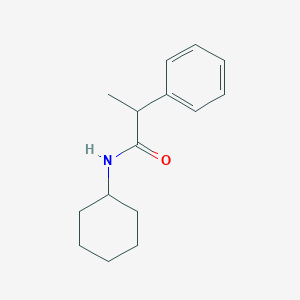
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)